molecular formula C18H27N3O2 B2537190 6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097873-15-7

6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2537190
CAS No.: 2097873-15-7
M. Wt: 317.433
InChI Key: NGHOPESYZRYRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core substituted with a cyclopropyl group and a piperidine moiety linked to an oxolane (tetrahydrofuran) ring. This structure combines multiple pharmacophoric elements, including the pyridazinone ring (known for bioactivity in cardiovascular and CNS disorders) and the piperidine-oxolane system, which may enhance solubility and receptor binding .

Properties

IUPAC Name

6-cyclopropyl-2-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c22-18-4-3-17(16-1-2-16)19-21(18)12-14-5-8-20(9-6-14)11-15-7-10-23-13-15/h3-4,14-16H,1-2,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHOPESYZRYRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)CC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one, with the CAS number 2175978-44-4, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C18H27N3O2C_{18}H_{27}N_{3}O_{2} with a molecular weight of 317.4 g/mol. The structure includes functional groups such as cyclopropyl and piperidinyl, which are known to influence biological activity through various mechanisms.

PropertyValue
Molecular FormulaC₁₈H₂₇N₃O₂
Molecular Weight317.4 g/mol
CAS Number2175978-44-4

Synthesis

The synthesis of 6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one involves multi-step organic reactions that typically include the formation of the dihydropyridazin core followed by functionalization with oxolan and piperidin moieties. While specific synthetic pathways for this compound are not extensively documented, related compounds have been synthesized using similar methodologies.

The mechanism by which dihydropyridazine derivatives exert their biological effects often involves interaction with DNA or inhibition of specific enzymes related to cancer progression. For instance, some studies suggest that these compounds may act as inhibitors of key signaling pathways in cancer cells. The unique structural features of 6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one could facilitate similar interactions.

Case Studies

While direct case studies specifically addressing the biological activity of this compound are scarce, analogous compounds have shown promising results in preclinical trials:

  • Pyrrolo[2,1-c][1,4]benzodiazepines : These compounds have demonstrated significant anticancer activity through their ability to intercalate DNA and induce apoptosis in cancer cells .
  • Dihydropyrimidinones : Related classes have been investigated for their anti-inflammatory and anti-infective properties, indicating a broad spectrum of potential applications beyond oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:

Compound Key Structural Differences Molecular Weight CAS Number Potential Implications
6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one Oxolan-3-ylmethyl substituent on piperidine; cyclopropyl group on pyridazinone ~375.4 (estimated) Not explicitly listed in evidence Enhanced hydrophilicity due to oxolane; cyclopropyl may reduce metabolic degradation .
6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridazin-3-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one Trifluoromethylpyridazinyl substituent replaces oxolan-3-ylmethyl group 379.38 2202163-38-8 Increased hydrophobicity and electron-withdrawing effects from CF₃; potential for improved target affinity .
6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one Trifluoromethylpyridinyl substituent; pyridine instead of pyridazine 378.39 2097891-15-9 Pyridine ring may alter π-π stacking interactions; CF₃ group enhances metabolic stability .

Structural and Functional Insights

  • Role of Oxolane vs. Trifluoromethyl Groups :
    The oxolan-3-ylmethyl group in the target compound introduces an oxygen-containing ring, likely improving aqueous solubility compared to the trifluoromethyl-substituted analogs. However, the CF₃ group in analogs like BK85103 (CAS 2202163-38-8) may enhance membrane permeability and binding to hydrophobic enzyme pockets .
  • Piperidine Linker Modifications :
    Substitutions at the piperidine nitrogen (e.g., oxolane vs. pyridazine/pyridine) influence conformational flexibility and hydrogen-bonding capacity. For instance, the oxolane’s ether oxygen could act as a hydrogen-bond acceptor, whereas the pyridazine ring in BK85103 enables aromatic interactions .
  • The cyclopropyl substituent at position 6 is conserved, suggesting its role in steric shielding or metabolic resistance .

Preparation Methods

Table 1: Key Molecular Properties

Property Value
Molecular Formula C₁₈H₂₇N₃O₂
Molecular Weight 317.4 g/mol
SMILES Notation C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)CC4CCOC4
Topological Polar Surface Area 58.8 Ų

Synthetic Routes and Reaction Mechanisms

Core Pyridazinone Formation via Cyclization

The pyridazinone ring is typically synthesized through cyclization reactions involving γ-ketoacid precursors and hydrazine derivatives. A representative pathway involves:

  • γ-Ketoacid Preparation : Cyclopropyl-substituted γ-ketoacids are synthesized via Friedel-Crafts acylation of cyclopropane derivatives. For example, cyclopropanation of allyl ketones using diazomethane or trimethylsulfoxonium iodide yields γ-ketocyclopropane intermediates.
  • Hydrazine Cyclization : The γ-ketoacid reacts with hydrazine hydrate in acidic media (e.g., acetic acid) under reflux (80–100°C, 6–12 hours), leading to cyclization and formation of the 6-cyclopropyl-2,3-dihydropyridazin-3-one scaffold.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by intramolecular dehydration to form the six-membered pyridazinone ring. The cyclopropyl group remains intact due to its strain-stabilized structure.

Piperidine-Tetrahydrofuran Sidechain Installation

The piperidine-tetrahydrofuran sidechain is introduced through alkylation or reductive amination:

  • Piperidine Intermediate Synthesis :
    • 1-[(Oxolan-3-yl)methyl]piperidin-4-ylmethanol is prepared by reacting piperidin-4-ylmethanol with 3-(bromomethyl)tetrahydrofuran in dimethylformamide (DMF) using potassium carbonate as a base (60°C, 8 hours).
  • Coupling to Pyridazinone Core :
    • The alcohol group of the piperidine intermediate is activated via mesylation (methanesulfonyl chloride, triethylamine) and subsequently displaced by the pyridazinone nitrogen under basic conditions (e.g., sodium hydride, tetrahydrofuran, 0°C to room temperature, 4 hours).

Key Optimization :

  • Temperature Control : Maintaining sub-ambient temperatures during mesylation prevents side reactions.
  • Solvent Selection : Tetrahydrofuran enhances nucleophilicity of the pyridazinone nitrogen compared to polar aprotic solvents like DMF.

Advanced Functionalization Strategies

Reductive Amination for Sidechain Diversification

Alternative routes employ reductive amination to attach the piperidine-tetrahydrofuran moiety:

  • Aldehyde Formation : Oxidation of 1-[(oxolan-3-yl)methyl]piperidin-4-ylmethanol to the corresponding aldehyde using pyridinium chlorochromate (PCC) in dichloromethane.
  • Reductive Coupling : The aldehyde reacts with the pyridazinone amine in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid in methanol (room temperature, 12 hours).

Advantages :

  • Higher functional group tolerance compared to alkylation.
  • Enables modular synthesis of analogs with varying sidechains.

Palladium-Catalyzed Cross-Coupling

For late-stage diversification, Suzuki-Miyaura coupling introduces aryl/heteroaryl groups to the pyridazinone core:

  • Borylation : The 6-cyclopropyl group is replaced with a boronic ester using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂).
  • Cross-Coupling : Reaction with aryl halides under mild conditions (e.g., Pd(PPh₃)₄, aqueous Na₂CO₃, 60°C).

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : The crude product is purified using a hexane/ethyl acetate gradient (20–50% ethyl acetate), yielding >95% purity.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities.

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (s, 1H, pyridazinone H-5), 4.10–3.90 (m, 4H, tetrahydrofuran), 3.30–3.10 (m, 2H, piperidine CH₂).
    • ¹³C NMR : δ 164.2 (C=O), 112.5 (cyclopropane C), 78.9 (tetrahydrofuran C-O).
  • Mass Spectrometry : ESI-MS m/z 318.2 [M+H]⁺.

Industrial-Scale Production Considerations

Table 2: Scalability Challenges and Solutions

Challenge Mitigation Strategy
Exothermic Cyclization Continuous flow reactors with cooling jackets
Limited Hydrazine Solubility Use ethanol/water co-solvent systems
Piperidine Sidechain Cost In-situ generation from commodity chemicals

Case Study : A pilot-scale synthesis (10 kg batch) achieved 82% yield by employing continuous flow technology for the cyclization step and telescoped purification without intermediate isolation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.